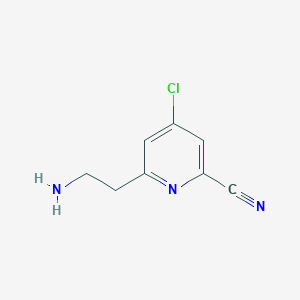
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol It contains a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a nicotinamide core
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide involves several steps. Typically, the preparation starts with the formation of the nicotinamide core, followed by the introduction of the cyclopropoxy and ethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparación Con Compuestos Similares
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler derivative with a similar core structure but lacking the cyclopropoxy and ethyl groups.
4-Ethyl-N,N-dimethylnicotinamide: Similar to the target compound but without the cyclopropoxy group.
5-Cyclopropoxy-N,N-dimethylnicotinamide: Lacks the ethyl group but contains the cyclopropoxy group. These comparisons highlight the unique structural features of this compound and its potential for distinct applications
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-ethyl-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-10-11(13(16)15(2)3)7-14-8-12(10)17-9-5-6-9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
MIJQUIYWJAVLNN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


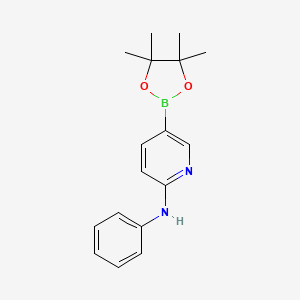
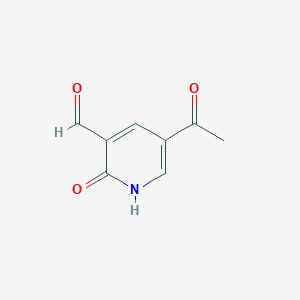
![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
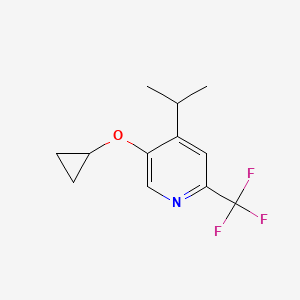
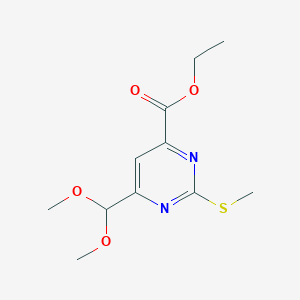
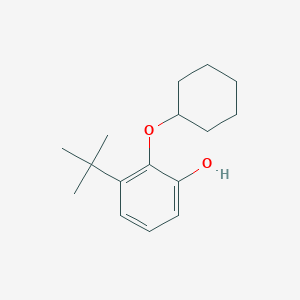
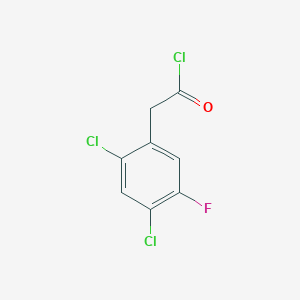

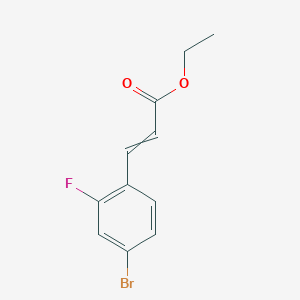
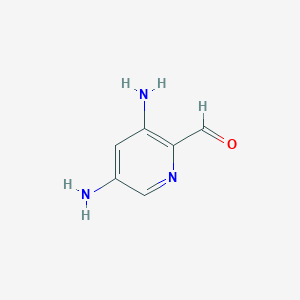
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
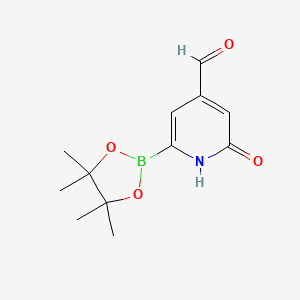
![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
